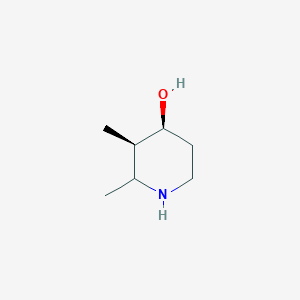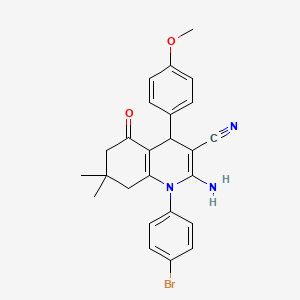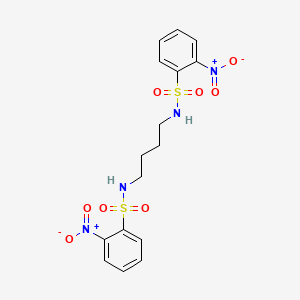![molecular formula C13H9Cl2NO B11532921 4-chloro-2-{[(E)-(3-chlorophenyl)methylidene]amino}phenol](/img/structure/B11532921.png)
4-chloro-2-{[(E)-(3-chlorophenyl)methylidene]amino}phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-2-[(E)-[(3-chlorophenyl)methylidene]amino]phenol is an organic compound with the molecular formula C13H9Cl2NO It is a derivative of phenol, characterized by the presence of chloro and imino groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-2-[(E)-[(3-chlorophenyl)methylidene]amino]phenol typically involves the condensation reaction between 4-chloroaniline and 2-chloro-6-hydroxybenzaldehyde. The reaction is carried out in anhydrous ethanol with a few drops of glacial acetic acid as a catalyst. The mixture is refluxed for several hours, and the product is obtained by recrystallization from anhydrous tetrahydrofuran .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the reagents and solvents used in the process.
Analyse Chemischer Reaktionen
Types of Reactions
4-Chloro-2-[(E)-[(3-chlorophenyl)methylidene]amino]phenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The imino group can be reduced to form amines.
Substitution: The chloro groups can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted phenols or anilines.
Wissenschaftliche Forschungsanwendungen
4-Chloro-2-[(E)-[(3-chlorophenyl)methylidene]amino]phenol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Potential use in the development of new pharmaceuticals.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.
Wirkmechanismus
The mechanism of action of 4-chloro-2-[(E)-[(3-chlorophenyl)methylidene]amino]phenol involves its interaction with biological targets. The imino group can form hydrogen bonds with enzymes or receptors, potentially inhibiting their activity. The chloro groups may enhance the compound’s lipophilicity, facilitating its passage through cell membranes. The phenolic group can participate in redox reactions, contributing to the compound’s biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Chlorophenol: Shares the phenolic structure but lacks the imino and additional chloro groups.
2-Chloro-6-hydroxybenzaldehyde: A precursor in the synthesis of the target compound.
4-Chloroaniline: Another precursor used in the synthesis.
Uniqueness
4-Chloro-2-[(E)-[(3-chlorophenyl)methylidene]amino]phenol is unique due to the combination of its functional groups, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C13H9Cl2NO |
|---|---|
Molekulargewicht |
266.12 g/mol |
IUPAC-Name |
4-chloro-2-[(3-chlorophenyl)methylideneamino]phenol |
InChI |
InChI=1S/C13H9Cl2NO/c14-10-3-1-2-9(6-10)8-16-12-7-11(15)4-5-13(12)17/h1-8,17H |
InChI-Schlüssel |
UTVUDWJOISVXCB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)Cl)C=NC2=C(C=CC(=C2)Cl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N'-{(E)-[5-(2-nitrophenyl)furan-2-yl]methylidene}pyridine-4-carbohydrazide](/img/structure/B11532839.png)
![N'-[(E)-(2,3-dichlorophenyl)methylidene]-2-(1H-indol-3-yl)acetohydrazide](/img/structure/B11532843.png)
![2-(5-amino-1H-tetrazol-1-yl)-N'-{(E)-[5-(4,5-dimethyl-2-nitrophenyl)furan-2-yl]methylidene}acetohydrazide](/img/structure/B11532849.png)

![N-{2-[(4-tert-butylbenzyl)sulfanyl]-1,3-benzothiazol-6-yl}naphthalene-1-carboxamide](/img/structure/B11532861.png)
![(4Z)-1-(4-fluorophenyl)-4-[(4-hydroxy-3,5-dimethoxyphenyl)methylidene]pyrazolidine-3,5-dione](/img/structure/B11532864.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(4-nitrophenyl)-N'-[(E)-phenylmethylidene]-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11532877.png)
![1-{(E)-[(3-chloro-2-methylphenyl)imino]methyl}-17-(2-nitrophenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione (non-preferred name)](/img/structure/B11532880.png)

![4-bromo-N-{2-oxo-2-[2-(1H-pyrrol-2-ylmethylene)hydrazino]ethyl}benzamide](/img/structure/B11532899.png)

![2-[N-(2,5-Dimethoxyphenyl)benzenesulfonamido]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B11532912.png)
![3-[(E)-({2-[(3,4-Dimethoxyphenyl)formamido]acetamido}imino)methyl]phenyl 2-bromobenzoate](/img/structure/B11532916.png)
![4-[3-({2-[(3-Fluorophenyl)amino]-2-oxoethyl}sulfanyl)-2,5-dioxopyrrolidin-1-yl]benzoic acid](/img/structure/B11532918.png)
